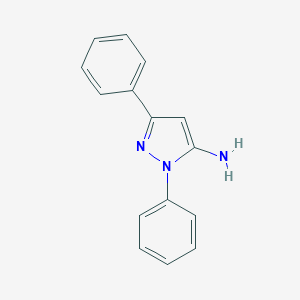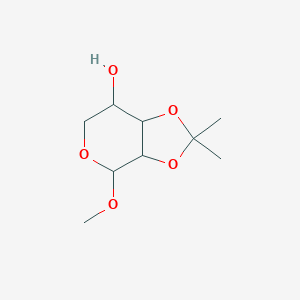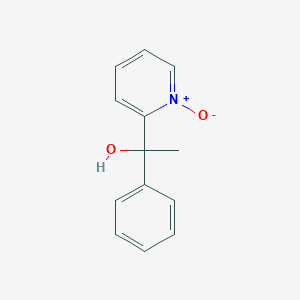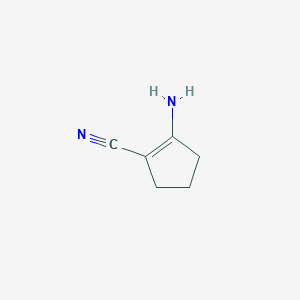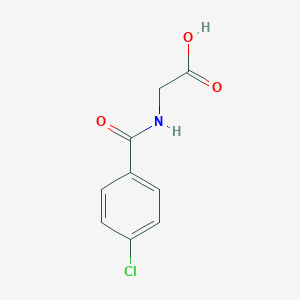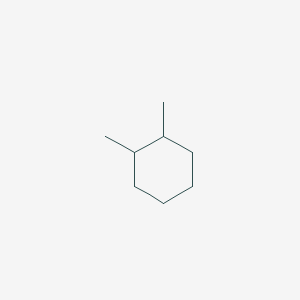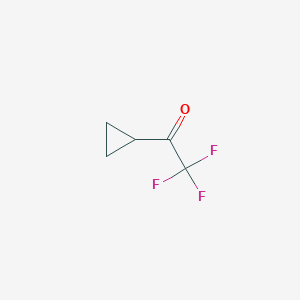
1-Cyclopropyl-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-ethanone derivatives involves various methodologies, including transition-metal-free reactions and enantioselective syntheses. For example, Barroso et al. (2016) describe a simple method to prepare 1,3-diaryl-3-trifluoromethylcyclopropenes by reacting 1,1,1-trifluoroacetophenone tosylhydrazones with alkynes, emphasizing the role of the trifluoromethyl group in the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016). Denton et al. (2007) report the generation of trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity through the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by a dirhodium complex (Denton et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2,2,2-trifluoro-ethanone and its derivatives is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring. This configuration imparts significant electronic effects due to the electronegativity of the fluorine atoms, affecting the compound's reactivity and physical properties. Abele et al. (1999) explored the synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid, revealing insights into the conformational preferences and hydrogen bonding patterns influenced by the cyclopropane motif (Abele et al., 1999).
Chemical Reactions and Properties
1-Cyclopropyl-2,2,2-trifluoro-ethanone participates in a variety of chemical reactions, including cycloadditions, ring-openings, and cyclopropanations. For instance, Atherton and Fields (1968) discuss the cycloaddition reactions of 2,2,2-trifluorodiazoethane, which form cyclopropanes upon photolysis with suitable olefins (Atherton & Fields, 1968). Ortega and Csákÿ (2016) developed a method for the ring-opening of cyclopropane-1,1-dicarboxylates with aryl groups by boronic acids under metal-free conditions, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Ortega & Csákÿ, 2016).
Scientific Research Applications
Synthesis and Drug Development
1-Cyclopropyl-2,2,2-trifluoro-ethanone, as part of the fluorocyclopropane family, has implications in drug synthesis and development. The trans-fluorine effect in cyclopropane is significant in synthesizing fluorocyclopropyl analogs of drugs. For instance, studies have explored the diastereoselective synthesis of fluorocyclopropyl cabozantinib analogs, with findings indicating that these analogs might offer valuable options for lead optimization in drug discovery due to the unique properties of the fluorocyclopropane moiety (Veliks et al., 2020).
Chemistry and Organic Synthesis
In the realm of organic synthesis, cyclopropane derivatives, including compounds related to 1-Cyclopropyl-2,2,2-trifluoro-ethanone, are gaining interest due to their potential in various transformations. The oxidation of the methylene group activated by an adjacent cyclopropane leads to carbonylcyclopropanes, which is an efficient approach that aligns with the principles of atom economy (Sedenkova et al., 2018). Moreover, cyclopropane-containing compounds are frequently present in natural and biologically active products, and their synthesis, especially through [2+1]-type cyclopropanation reactions, has been a subject of extensive research and application (Kamimura, 2014).
Fragrance Chemistry
In fragrance chemistry, the development of new cyclopropanation methods is anticipated to unlock new possibilities. It's expected that these methods will not only allow the synthesis of novel compounds with significant olfactory impacts but also improve the overall processes, making them more cost-effective and reducing environmental impacts. The synthesis of cyclopropane rings and their further transformation into other flavor and fragrance compounds is an area of active research and commercial interest (Schröder, 2014).
Horticultural Applications
1-Cyclopropyl-2,2,2-trifluoro-ethanone and related compounds have implications in horticulture, especially concerning the storage and ripening of fruits. For instance, 1-Methylcyclopropene (1-MCP), a compound structurally related to 1-Cyclopropyl-2,2,2-trifluoro-ethanone, is used extensively to retain quality and extend the postharvest storage period of various fruits, influencing ethylene perception and thereby affecting ripening and senescence processes (Li et al., 2016).
properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNTMDORMMGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570448 |
Source


|
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoro-ethanone | |
CAS RN |
75702-97-5 |
Source


|
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

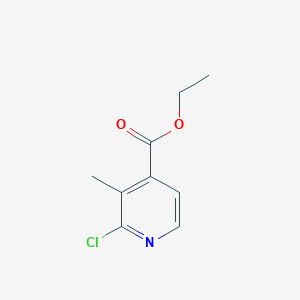
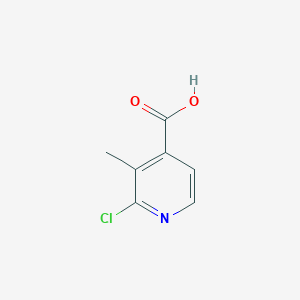
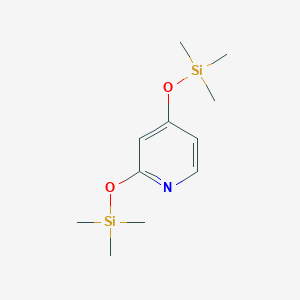
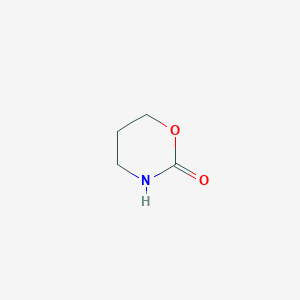
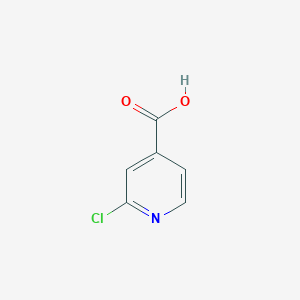
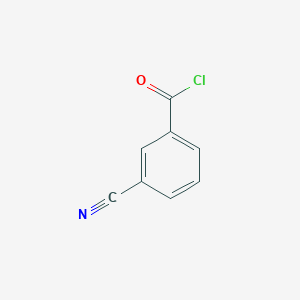
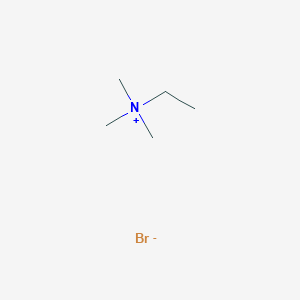
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
